
4-Hydroxybenzenesulfonyl chloride
Overview
Description
4-Hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonyl chloride, where a hydroxyl group is substituted at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
4-Hydroxybenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:
C6H4(OH)SO3H+SOCl2→C6H4(OH)SO2Cl+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
4-Hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-hydroxybenzenesulfonic acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as phenols and amines, to form sulfonate and sulfonamide linkages.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates.
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Hydroxybenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various biologically active compounds:
- Amino Acid Derivatives : It has been shown to facilitate the preparation of amino acid derivatives with potential anticancer activities, highlighting its significance in medicinal chemistry .
- Sulfonamide Derivatives : The compound participates in the synthesis of sulfonamide derivatives, which are critical for developing antibiotics and other therapeutic agents. For instance, it is involved in the formation of 6-sulfonamide-2H-chromene derivatives through reactions with activated methylene derivatives .
Drug Development
The compound plays a crucial role in drug discovery and development:
- Affinity Probes : Research indicates that this compound can be modified to create affinity probes that enhance responses to vaccinations. These probes are essential for understanding immune responses and developing new vaccines .
- Enzyme Inhibitors : The compound's electrophilic nature allows it to act as an enzyme inhibitor, which is valuable in developing drugs targeting specific enzymatic pathways. Its ability to form stable sulfonamides makes it suitable for designing inhibitors that can modulate biological activities.
Biochemical Assays
In addition to its synthetic applications, this compound is employed in various biochemical assays:
- Chromogenic Assays : It is used in assays to determine enzyme activities, particularly for enzymes like 5′-nucleotidase. The compound's reactivity with nucleophiles enables the formation of chromogenic products that can be quantified spectrophotometrically.
Environmental Stability and Hydrolysis
One notable characteristic of this compound is its sensitivity to moisture and hydrolysis:
- Hydrolysis : The compound hydrolyzes in aqueous environments, which can affect its stability and efficacy as a reagent or therapeutic agent. This property necessitates careful handling and storage conditions to maintain its integrity for laboratory use .
Case Studies
- Synthesis of Anticancer Agents : A study demonstrated the effective use of this compound in synthesizing amino acid derivatives that exhibited significant anticancer activity when tested against various cancer cell lines .
- Development of Immune Modulators : Research focused on modifying this compound to create novel compounds that serve as immune modulators, showing enhanced efficacy in preclinical models for vaccine development .
Mechanism of Action
The mechanism of action of 4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
4-Hydroxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the hydroxyl group, making it less reactive towards nucleophiles compared to this compound.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group, which affects its reactivity and applications.
4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes it more electron-withdrawing, increasing its reactivity towards nucleophiles.
The uniqueness of this compound lies in the presence of the hydroxyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.
Biological Activity
4-Hydroxybenzenesulfonyl chloride (CAS No. 4025-67-6) is a sulfonamide derivative with significant biological activity, particularly in the field of medicinal chemistry. Its structure comprises a phenolic hydroxyl group and a sulfonyl chloride functional group, which contribute to its reactivity and biological properties. This compound has been explored for its potential in synthesizing various bioactive molecules, especially those with anticancer properties.
- Molecular Formula: C₆H₅ClO₃S
- Molecular Weight: 192.62 g/mol
- Physical State: White to light yellow solid
- Solubility: Hydrolyzes in water; moisture sensitive
Anticancer Activity
This compound has been shown to be useful in the preparation of amino acid derivatives that exhibit anticancer activity. These derivatives can interact with biological targets, potentially leading to cell cycle arrest or apoptosis in cancer cells. A study highlighted that compounds synthesized from this sulfonyl chloride demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
The biological activity of this compound can be attributed to its ability to form sulfonamide derivatives, which are known for their diverse mechanisms of action, including:
- Inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis.
- Modulation of nitric oxide synthase pathways, influencing tumor microenvironment and immune responses.
Case Studies
- Synthesis of Sulfonamide Derivatives : A study synthesized new 6-sulfonamide chromene derivatives using this compound. These compounds were evaluated for their biological activities, showcasing promising results against certain cancer types .
- Structure-Activity Relationship (SAR) Studies : Research focused on the SAR of sulfonamide compounds derived from this compound revealed critical modifications that enhance biological efficacy. Specific substitutions on the phenolic ring were found to significantly affect the potency against cancer cell lines .
Data Table: Summary of Biological Activities
Safety and Toxicity
While this compound shows promising biological activities, it is important to note its potential hazards:
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-hydroxybenzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be optimized by varying reagents, solvents, and temperatures. Key methods include:
- Sulfuryl Chloride (SO₂Cl₂) with DMF : Reacting 4-hydroxybenzenesulfonic acid with excess SO₂Cl₂ in DMF at 60–70°C yields 69–97% product. Higher temperatures (e.g., 70°C) reduce side reactions and improve purity .
- Oxalyl Chloride (C₂O₂Cl₂) : Using oxalyl chloride in dichloromethane at −30°C to 20°C achieves near-quantitative yields but requires strict temperature control to prevent hydrolysis .
- Comparative Table :
Reagent | Solvent | Temp. Range | Yield | Key Advantage |
---|---|---|---|---|
SO₂Cl₂ + DMF | Neat/DMF | 60–70°C | 69–97% | Scalability |
C₂O₂Cl₂ | DCM | −30–20°C | ~100% | Rapid reaction, high purity |
Q. What are the common reactivity pathways of this compound in organic synthesis?
- Methodological Answer : The compound’s sulfonyl chloride group reacts with nucleophiles, enabling:
- Sulfonamide Formation : React with amines (e.g., aliphatic or aromatic) in anhydrous solvents (e.g., acetonitrile) under basic conditions (e.g., triethylamine). Purification via silica gel chromatography ensures product isolation .
- Sulfonate Esters : React with alcohols in pyridine or DMF to form sulfonate esters, useful as intermediates in drug design .
- Biaryl Coupling : Participate in Suzuki-Miyaura cross-coupling with boronic acids using Pd catalysts for constructing complex aromatic systems .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Pre-check gloves for integrity .
- Ventilation : Use fume hoods to avoid inhalation; monitor air concentrations with respirators if ventilation is inadequate .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can temperature-dependent ¹H-NMR elucidate conformational dynamics of this compound derivatives?
- Methodological Answer :
- Experimental Design : Dissolve derivatives (e.g., cyclic tetramers) in deuterated solvents (TCE-d₂ or DMSO-d₆). Acquire ¹H-NMR spectra at 200 MHz across a temperature gradient (e.g., 25–110°C) .
- Data Analysis :
- Coalescence Temperature (T_c) : Identify T_c where split signals merge (e.g., 69°C for methyl-substituted tetramers). Calculate activation energy (ΔG‡) using the Eyring equation .
- Substituent Effects : Chlorine substituents (e.g., in 1b) slow conformational interconversion (ΔG‡ ~1.7 kcal/mol) due to electrostatic interactions, not steric hindrance alone .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in bioconjugation?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) reduce reaction rates with large biomolecules (e.g., proteins). Use smaller substituents (e.g., fluorine) to enhance accessibility .
- Electronic Effects : Electron-withdrawing groups (e.g., −NO₂) increase electrophilicity of the sulfonyl chloride, accelerating amine conjugation. Monitor pH to avoid hydrolysis (optimal pH 7–9) .
Q. How to resolve contradictions in substituent effects observed in conformational studies of cyclic tetramers?
- Methodological Answer :
- Case Study : Methyl- (1a) vs. chloro-substituted (1b) tetramers show ΔG‡ differences (1.5 vs. 1.7 kcal/mol). Despite chlorine’s larger van der Waals radius, electrostatic interactions with the solvent (TCE-d₂) dominate, slowing 1b’s interconversion .
- Experimental Validation : Compare solvent effects (e.g., TCE-d₂ vs. DMSO-d₆). For 1a, T_c shifts from 69°C (TCE-d₂) to 65°C (DMSO-d₆), indicating solvent polarity modulates kinetics .
Q. What strategies optimize the synthesis of this compound derivatives for coordination chemistry?
- Methodological Answer :
- Ligand Design : Introduce chelating groups (e.g., carboxylates) at the 3,5-positions. Use Pd-catalyzed coupling to attach pyridyl or imidazole moieties .
- Purification : Recrystallize from dioxane/diethyl ether to remove oligomers. Confirm purity via HPLC (≥95%) and elemental analysis .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting activation energies for conformational interconversion in sulfonyl chloride derivatives?
- Methodological Answer : Discrepancies arise from:
- Solvent Interactions : Polar solvents (e.g., DMSO) stabilize transition states, lowering ΔG‡. Non-polar solvents (e.g., TCE-d₂) increase energy barriers .
- Substituent Electronic Profiles : Meta-substituents (e.g., −OCH₃) donate electron density, altering sulfonyl chloride reactivity. Validate via Hammett plots .
Q. Comparative Analysis
Q. How does this compound compare to fluorinated analogs (e.g., 3-fluoro-4-hydroxybenzenesulfonyl chloride) in medicinal chemistry?
- Methodological Answer :
Properties
IUPAC Name |
4-hydroxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZGGLHJYTXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465406 | |
Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-67-6 | |
Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Hydroxybenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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